molecular formula C16H13N3O3 B2487109 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate CAS No. 455292-88-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate

Cat. No.: B2487109
CAS No.: 455292-88-3
M. Wt: 295.298
InChI Key: BPMQAPYFQNNWCT-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate typically involves multi-step synthetic routes. One common method involves the reaction of 3-methylbenzoic acid with appropriate reagents to form the ester linkage, followed by the introduction of the benzotriazinyl moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit a wide range of biological activities.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQAPYFQNNWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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